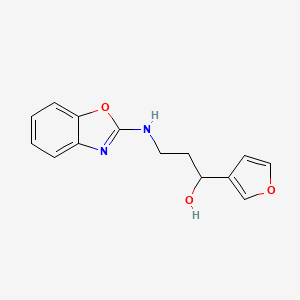![molecular formula C7H15ClN2O2 B2760785 3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride CAS No. 2375258-70-9](/img/structure/B2760785.png)
3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride, also known as MAP-OH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazolidinones and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Novel Antibacterial Agents
Oxazolidinones, such as U-100592 and U-100766, are studied for their unique mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. These compounds show potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, among others. Their activity is notable even in the presence of pooled human serum, indicating their potential utility in treating infections without being affected by human serum components (Zurenko et al., 1996).
Mechanism of Monoamine Oxidase Inhibition
The mechanism by which certain oxazolidinones, such as 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone (MD 780236), inactivate monoamine oxidase (MAO) has been explored. Proposed mechanisms involve one-electron transfer to generate amine radical cations, leading to oxazolidinone ring decomposition and irreversible enzyme inactivation. This insight is pivotal for understanding the chemical behavior and potential therapeutic applications of these compounds (Gates & Silverman, 1989).
Structural and Interaction Studies
Oxazolidin-2-ones are utilized as protective groups for 1,2-amino alcohols and in chiral derivatives as chiral auxiliaries. Studies on oxazolidinecarbohydrazides have revealed insights into weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, which are crucial for understanding molecular structures and interactions in chemical and pharmaceutical research (Nogueira et al., 2015).
Catalysis and CO2 Utilization
Research into the catalytic use of AgNO3/ionic liquid systems for the synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2 highlights the potential of oxazolidinones in green chemistry. This catalytic system enables efficient CO2 utilization under atmospheric pressure, presenting a sustainable approach to synthesizing valuable chemicals (Du et al., 2021).
Eigenschaften
IUPAC Name |
3-[3-(methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-3-2-4-9-5-6-11-7(9)10;/h8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYHRZKDJDKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCOC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
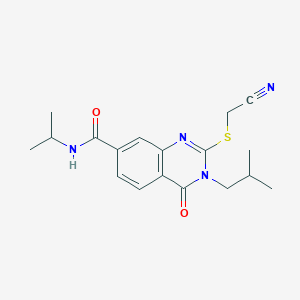
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)
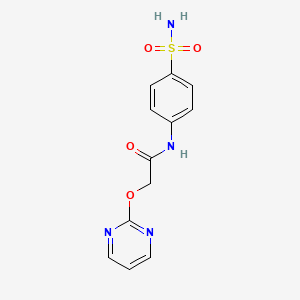
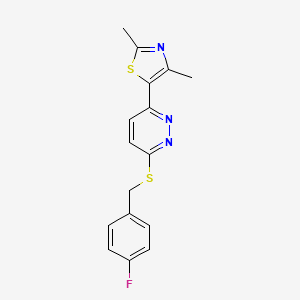
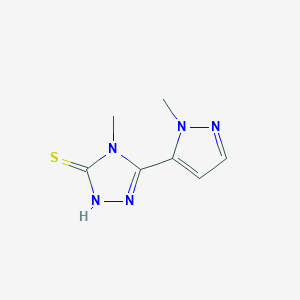
![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)
